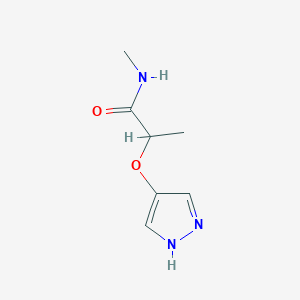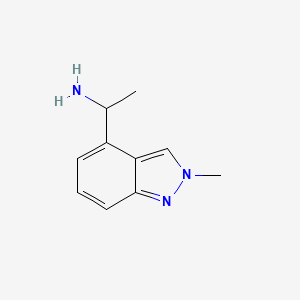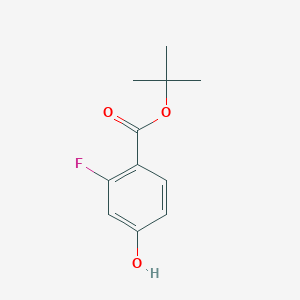
tert-Butyl 2-fluoro-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2-fluoro-4-hydroxybenzoate is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a tert-butyl group, and the hydrogen atom in the ortho position is replaced by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-fluoro-4-hydroxybenzoate typically involves the esterification of 2-fluoro-4-hydroxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-fluoro-4-hydroxybenzoic acid+tert-butyl alcoholacid catalysttert-Butyl 2-fluoro-4-hydroxybenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-Butyl 2-fluoro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-hydroxybenzaldehyde.
Reduction: Formation of tert-butyl 2-fluoro-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-Butyl 2-fluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-hydroxybenzoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-fluoro-4-hydroxybenzoic acid: Lacks the tert-butyl group, affecting its solubility and stability.
Methyl 2-fluoro-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of a tert-butyl group.
Uniqueness
Tert-Butyl 2-fluoro-4-hydroxybenzoate is unique due to the presence of both the fluorine atom and the tert-butyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H13FO3 |
|---|---|
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
tert-butyl 2-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6,13H,1-3H3 |
Clé InChI |
DJOIIDHZXLCTFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


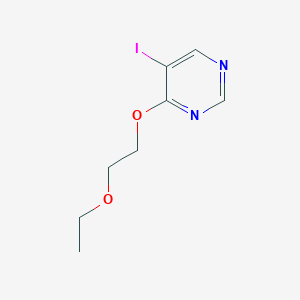
![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12075335.png)

![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
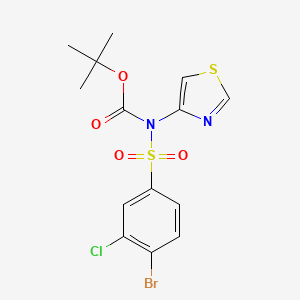


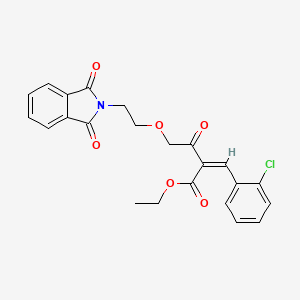
![{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B12075370.png)
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine](/img/structure/B12075381.png)
![(1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine](/img/structure/B12075389.png)
